N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-9(2)15(19)18-16-17-12(8-22-16)14-7-10-6-11(20-3)4-5-13(10)21-14/h4-9H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFDKJJVFMNTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the reaction of 5-methoxybenzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its 5-methoxybenzofuran-thiazole core, distinguishing it from other thiazolyl amides. Below is a comparative analysis with structurally related compounds:
*Calculated based on molecular formula (C₁₆H₁₅N₂O₃S).
Key Observations
Substituent Impact on Bioactivity: The 5-methoxybenzofuran group in the target compound introduces enhanced lipophilicity compared to dihydroxyphenyl () or hydroxy-methoxyphenyl () analogs. This may improve membrane permeability but reduce water solubility .
Synthetic Routes :
- Thiazolyl amides are commonly synthesized via coupling reactions between thiazolyl amines and acyl chlorides (e.g., acetylation in chloroform for ). The target compound likely follows similar protocols, with benzofuran-thiazole intermediates prepared via cyclization or Suzuki coupling .
Biological Activity Trends: Antimicrobial Potential: Compounds with electron-withdrawing substituents (e.g., nitro, chloro) on the thiazole ring () exhibit antiparasitic activity. The methoxybenzofuran group may confer similar efficacy against microbial targets . Enzyme Inhibition: Analogs with polar substituents (e.g., hydroxyl groups in ) show tyrosinase inhibition, while methoxy groups (as in the target compound) might shift activity toward cyclooxygenase/lipoxygenase (COX/LOX) pathways .
Physicochemical Properties :
- The benzofuran-thiazole core increases molecular weight (~317 vs. 252–278 for simpler analogs), which could influence pharmacokinetic profiles. The methoxy group may enhance metabolic stability compared to hydroxylated analogs .
Biological Activity
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a thiazole ring and is further connected to a propanamide group. Its molecular formula is with a molecular weight of approximately 306.39 g/mol. The presence of methoxy and thiazole groups contributes to its chemical reactivity and biological potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring can interact with various enzymes, potentially inhibiting their activity, which may lead to altered metabolic pathways.
- DNA Intercalation : The benzofuran moiety may intercalate into DNA, affecting gene expression and cellular functions.
- Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HeLa | 4.5 |
| A549 | 6.0 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies have demonstrated activity against both bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate that this compound could be a promising candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a study published in Medicinal Chemistry Research, this compound was tested against several cancer cell lines. The results revealed that the compound significantly inhibited cell growth and induced apoptosis in HeLa cells more effectively than conventional chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. It was noted that the compound exhibited synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant strains of Staphylococcus aureus.
Q & A
Q. Critical Parameters :
- Temperature Control : Maintain 20–25°C during amide coupling to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol-DMF mixture) to achieve >95% purity.
- Monitoring : Thin-layer chromatography (TLC) and to track reaction progress and confirm intermediates .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- and NMR to confirm proton environments and carbon backbone.
- 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the benzofuran-thiazole core.
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure refinement. Hydrogen bonding and π-π interactions can be visualized using Olex2 or Mercury software .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
Advanced: How can researchers analyze the role of hydrogen bonding and π-π interactions in stabilizing the compound’s conformation?
Methodological Answer:
- Crystallographic Analysis : Refine X-ray diffraction data with SHELXL to identify intermolecular interactions. Key metrics include:
- Hydrogen bond distances (e.g., N–H···O < 2.2 Å).
- Dihedral angles between aromatic rings to assess π-π stacking (e.g., 0–30° for optimal overlap).
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to quantify interaction energies. Compare with experimental data to validate models .
Advanced: What strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., IC) with cell-based viability assays (MTT or ATP-luminescence).
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC values and assess potency variability.
- Structural-Activity Correlation : Compare bioactivity of analogs (e.g., methoxy vs. chloro substituents) to identify critical pharmacophores. For example, replacing the methoxy group with bulkier substituents may reduce solubility but enhance target binding .
Advanced: How can molecular docking and dynamics simulations predict interactions with biological targets?
Methodological Answer:
- Docking Workflow :
- Prepare the ligand (compound) and receptor (e.g., kinase or GPCR) using AutoDock Tools.
- Perform flexible docking (e.g., AutoDock Vina) to sample binding poses.
- Validate top poses with molecular dynamics (MD) simulations (GROMACS or AMBER) to assess stability over 100 ns trajectories.
- Key Metrics :
Basic: What purification techniques ensure high yield and purity during synthesis?
Methodological Answer:
- Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water phases.
- Flash Chromatography : Use silica gel with gradients (e.g., 10–50% ethyl acetate in hexane) for intermediates.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol-DMF 8:2) for final product crystallization. Monitor purity via HPLC (C18 column, acetonitrile-water mobile phase) .
Advanced: How does modifying substituents on the benzofuran or thiazole rings affect bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups (e.g., -NO) : Increase electrophilicity but may reduce metabolic stability.
- Methoxy vs. Chloro : Methoxy enhances solubility and hydrogen bonding; chloro improves lipophilicity and π-stacking.
- Case Study : Replace 5-methoxybenzofuran with 5-chlorobenzofuran. Test in enzyme assays (e.g., COX-2 inhibition) and logP measurements to correlate hydrophobicity with activity .
Advanced: What in vitro and in vivo models are appropriate for evaluating therapeutic potential?
Methodological Answer:
- In Vitro :
- Cancer : NCI-60 cell panel for cytotoxicity screening.
- Neurological Targets : Primary neuron cultures for neuroprotective activity (e.g., Aβ-induced toxicity).
- In Vivo :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
